molecular formula C6H12N2S4<br>(CH3)2N-CS-S-S-CS-N(CH3)2<br>C6H12N2S4 B1682883 Thiram CAS No. 137-26-8

Thiram

Cat. No. B1682883
CAS RN: 137-26-8
M. Wt: 240.4 g/mol
InChI Key: KUAZQDVKQLNFPE-UHFFFAOYSA-N
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Patent
US04459424

Procedure details

13.5 g (0.3 mol) of dimethylamine and 24.4 mg (0.1×10-3 mol) of Mn(CH3COO)2.4H2O were dissolved in 100 g of isopropanol in the reaction equipment described in Example 1. 22.8 g (0.3 mol) of carbon disulfide were added to this solution. The resulting clear, dark brown solution was heated to 50° C., stirred vigorously, and subjected to 1.7 bar of oxygen. Under these conditions, the reaction came to an end after 90 minutes. TMTD was obtained with a yield of 98.6%.
Quantity
13.5 g
Type
reactant
Reaction Step One
[Compound]
Name
Mn(CH3COO)2.4H2O
Quantity
24.4 mg
Type
reactant
Reaction Step One
Quantity
100 g
Type
solvent
Reaction Step One
Quantity
22.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
98.6%

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH3:3].[C:4](=[S:6])=[S:5].O=O>C(O)(C)C>[CH3:1][N:2]([C:4]([S:6][S:6][C:4]([N:2]([CH3:3])[CH3:1])=[S:5])=[S:5])[CH3:3]

Inputs

Step One
Name
Quantity
13.5 g
Type
reactant
Smiles
CNC
Name
Mn(CH3COO)2.4H2O
Quantity
24.4 mg
Type
reactant
Smiles
Name
Quantity
100 g
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
22.8 g
Type
reactant
Smiles
C(=S)=S
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
CN(C)C(=S)SSC(=S)N(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.